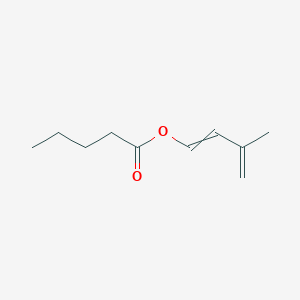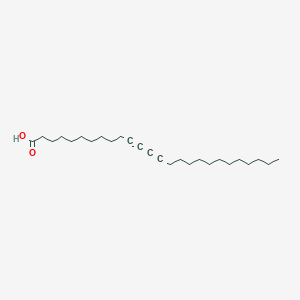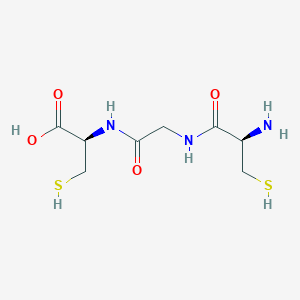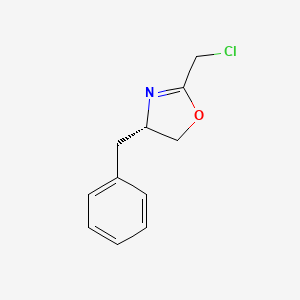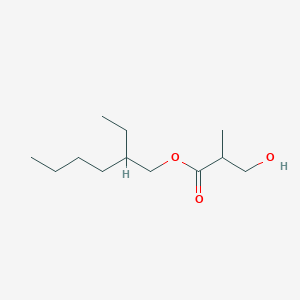![molecular formula C10H16O2 B14258445 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- CAS No. 189358-53-0](/img/structure/B14258445.png)
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- is a chemical compound with the molecular formula C10H16O2. It is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with 3-methyl-1-butenyl ethyl ether under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical processes that utilize similar reaction pathways but are optimized for higher yields and efficiency. These methods often employ advanced catalytic systems and continuous flow reactors to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence biological systems, such as enzyme activity or receptor binding, leading to various physiological effects .
Comparison with Similar Compounds
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be compared with other similar compounds, such as:
1-Butene, 3-methyl-: This compound has a similar structure but lacks the ethoxy and propynyl groups, resulting in different chemical properties and reactivity.
1-Butene, 1-ethoxy-3-methyl-: This compound has an ethoxy group but differs in the position of the substituents, leading to variations in its chemical behavior.
Properties
CAS No. |
189358-53-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(1-ethoxyprop-2-ynoxy)-3-methylbut-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-9(11-8-3)12-10(4,5)7-2/h1,7,9H,2,8H2,3-5H3 |
InChI Key |
MIWAYVRWLGHFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#C)OC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
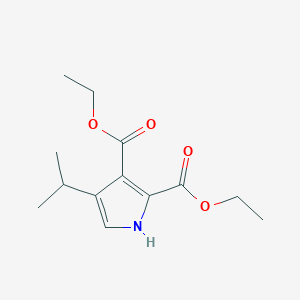
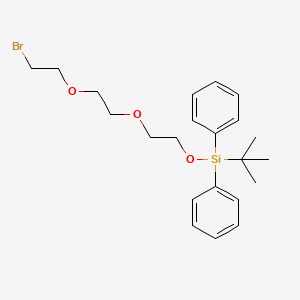
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
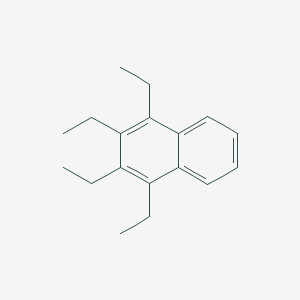
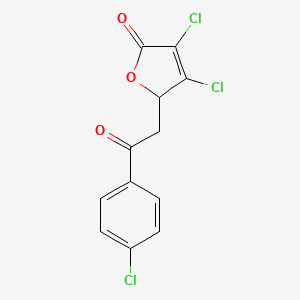

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
